molecular formula C15H12ClF3N2O3S B1672385 GSK3787 CAS No. 188591-46-0

GSK3787

カタログ番号: B1672385
CAS番号: 188591-46-0
分子量: 392.8 g/mol
InChIキー: JFUIMTGOQCQTPF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmacological Characterization

GSK3787 has been extensively studied for its ability to antagonize PPARβ/δ activity. Research indicates that it effectively inhibits the upregulation of specific genes associated with PPARβ/δ activation, such as Angptl4 and Adrp, in various cellular models. This antagonistic action has been demonstrated in both in vivo and in vitro studies:

  • In Vivo Studies : this compound administered orally to wild-type mice showed significant antagonism of PPARβ/δ-mediated gene expression without affecting PPARα activity. The compound forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, leading to its irreversible antagonistic effects .
  • In Vitro Studies : Reporter assays confirmed that this compound can modulate PPARβ/δ and PPARγ activities, although its efficacy on PPARγ is notably lower compared to its action on PPARβ/δ. The compound did not significantly alter cell proliferation across multiple human cancer cell lines .

Therapeutic Potential in Cancer Research

This compound's role as a PPARβ/δ antagonist has significant implications for cancer therapy. Studies have shown that:

  • Colorectal Cancer : In models of colorectal tumorigenesis, this compound reduced active β-catenin levels and suppressed tumor development in APC mutant mice. This suggests that targeting PPARβ/δ could be a viable strategy for inhibiting tumor progression .
  • Skin Diseases : Research indicates that this compound may also have applications in treating skin diseases mediated by PPARβ/δ signaling pathways .

Drug Delivery Systems

Recent advancements have explored the incorporation of this compound into drug delivery systems:

  • Poly(Ester Amide) Particles : this compound has been loaded into poly(ester amide) particles for intra-articular administration. These particles were characterized for their drug release profiles and mechanical properties, demonstrating potential for localized delivery in joint diseases .

Case Study 1: Antagonism in Cancer Cell Lines

In a study involving various human cancer cell lines, this compound was shown to effectively antagonize PPARβ/δ-mediated pathways without inducing cytotoxicity. The absence of significant changes in cell proliferation further supports its safety profile as a therapeutic agent .

Case Study 2: Impact on Zebrafish Behavior

Research involving zebrafish larvae exposed to this compound revealed transient hyperactivity when co-exposed with perfluoroalkyl acids. This highlights the compound's potential effects on neurobehavioral outcomes linked to environmental toxins .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application AreaFindings
Cancer Research Antagonizes PPARβ/δ; reduces β-catenin levels; suppresses colorectal tumorigenesis .
Drug Delivery Loaded into poly(ester amide) particles; effective localized delivery system .
Behavioral Studies Induces hyperactivity in zebrafish larvae when exposed to environmental toxins .

作用機序

GSK3787は、PPARδのリガンド結合ドメインに選択的に結合し、その転写活性を阻害することで作用を発揮します。この結合は不可逆的であり、リガンド結合ポケット内のシステイン残基の共有結合修飾を伴います。 PPARδを阻害することにより、this compoundは脂質代謝、グルコース恒常性、炎症に関与する遺伝子の発現を調節します .

類似の化合物との比較

類似の化合物

This compoundの独自性

This compoundは、PPARδへの不可逆的な結合により、受容体の活性の長期的な阻害をもたらすため、独特です。これは、可逆的な結合を示す他のPPARδアンタゴニストとは異なります。 さらに、this compoundは、他のPPARアイソフォームに対するオフターゲット効果が最小限である、PPARδに対する高い特異性を示すことが示されています .

準備方法

合成経路と反応条件

GSK3787の合成には、重要な中間体の調製から始まる複数のステップが含まれます。一般的な合成経路の1つには、4-クロロベンゾイルクロリドと2-アミノ-5-トリフルオロメチルピリジンを反応させてアミド中間体を生成することが含まれます。 この中間体はその後、エチルスルホニルクロリドでスルホン化されて最終生成物であるthis compoundが得られます .

工業生産方法

This compoundの工業生産は、通常、収率と純度を高めるために反応条件を最適化して行われます。これには、温度、反応時間、適切な溶媒と触媒の使用を制御することが含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度が保証されます .

化学反応の分析

反応の種類

GSK3787は、以下を含む様々な化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は芳香環に様々な官能基を導入できます .

類似化合物との比較

Similar Compounds

Uniqueness of GSK3787

This compound is unique due to its irreversible binding to PPARδ, which provides prolonged inhibition of the receptor’s activity. This distinguishes it from other PPARδ antagonists that exhibit reversible binding. Additionally, this compound has been shown to have high specificity for PPARδ, with minimal off-target effects on other PPAR isoforms .

生物活性

GSK3787 is a selective antagonist of peroxisome proliferator-activated receptor beta/delta (PPARβ/δ), a receptor implicated in various biological processes, including metabolism and cancer progression. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

This compound functions primarily as an irreversible antagonist of PPARβ/δ. It forms a covalent bond with a cysteine residue in the ligand-binding domain of PPARβ/δ, effectively inhibiting its activity. This mechanism was demonstrated through various in vitro and in vivo studies where this compound antagonized the upregulation of target genes induced by PPARβ/δ agonists like GW0742 .

Key Findings:

  • Antagonism of Gene Expression : this compound inhibited the expression of genes such as Angptl4 and Adrp in wild-type mouse colon tissues but did not affect expression in PPARβ/δ-null mice, confirming its specificity for this receptor .
  • Cell Proliferation : In human cancer cell lines, this compound did not significantly alter cell proliferation, indicating that its primary action is through modulation of gene expression rather than direct cytotoxicity .

Pharmacological Profile

This compound has been characterized for its selectivity and potency against PPARβ/δ compared to other PPAR isoforms. It exhibits weak agonistic activity on PPARγ but no effect on PPARα. The pharmacokinetic properties include a maximum concentration (CmaxC_{max}) of 2.2 ± 0.4 μM and a half-life of 2.5 ± 1.1 hours following oral administration at a dose of 10 mg/kg in mice .

In Vivo Studies

A study conducted on mice demonstrated that dietary inclusion of this compound (200 mg/kg) for 12 weeks resulted in significant modulation of β-catenin levels in colorectal tumorigenesis models. This suggests that this compound may play a role in inhibiting oncogenic signaling pathways associated with cancer progression .

StudyModelDoseKey Findings
Shearer et al., 2010Mouse Colon10 mg/kgAntagonized GW0742-induced gene expression
Broaddus et al., 2019Colorectal Cancer200 mg/kgReduced active β-catenin levels

In Vitro Studies

In vitro assays using human cancer cell lines (e.g., A431, HepG2, A549) showed that this compound effectively antagonized PPARβ/δ activity without promoting cell proliferation. This was confirmed through chromatin immunoprecipitation (ChIP) assays which indicated reduced promoter occupancy by PPARβ/δ upon treatment with this compound .

Therapeutic Implications

The antagonistic properties of this compound towards PPARβ/δ make it a potential candidate for therapeutic applications in conditions where PPARβ/δ is implicated, such as metabolic disorders and certain cancers. Its ability to modulate gene expression without directly inducing cytotoxic effects may offer a safer profile for long-term therapeutic use.

特性

IUPAC Name

4-chloro-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N2O3S/c16-12-4-1-10(2-5-12)14(22)20-7-8-25(23,24)13-6-3-11(9-21-13)15(17,18)19/h1-6,9H,7-8H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUIMTGOQCQTPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCS(=O)(=O)C2=NC=C(C=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384175
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188591-46-0
Record name GSK-3787
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK3787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK3787
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD8MJ95LTV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK3787
Reactant of Route 2
Reactant of Route 2
GSK3787
Reactant of Route 3
Reactant of Route 3
GSK3787
Reactant of Route 4
GSK3787
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
GSK3787
Reactant of Route 6
Reactant of Route 6
GSK3787

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。